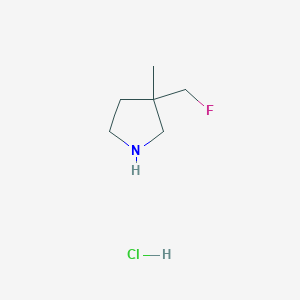

3-(Fluoromethyl)-3-methylpyrrolidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Fluoromethyl)-3-methylpyrrolidine hydrochloride is a chemical compound that belongs to the class of fluorinated pyrrolidines It is characterized by the presence of a fluoromethyl group and a methyl group attached to the pyrrolidine ring, with the hydrochloride salt form enhancing its solubility in water

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)-3-methylpyrrolidine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3-methylpyrrolidine.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Fluoromethyl)-3-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Oxidized pyrrolidine derivatives.

Reduction: Reduced pyrrolidine derivatives.

Substitution: Substituted pyrrolidine derivatives with various functional groups.

Applications De Recherche Scientifique

Biochemical Applications

The compound is primarily utilized as a biochemical reagent. It serves as an inhibitor of hydrolytic enzymes when used as part of peptidyl fluoromethyl ketones. This functionalization with fluorine atoms significantly alters the physicochemical properties of substrates, increasing their reactivity and making them valuable in enzyme inhibition assays.

Case Study: Enzyme Inhibition

In studies focusing on enzyme inhibition, compounds like 3-(Fluoromethyl)-3-methylpyrrolidine hydrochloride have been shown to effectively inhibit specific hydrolytic enzymes, which is crucial for understanding metabolic pathways and developing therapeutic agents.

Pharmaceutical Applications

Fluorinated compounds are extensively used in the pharmaceutical industry due to their enhanced biological activity and stability. This compound is explored for its potential therapeutic effects, including its role as a ligand in receptor studies and enzyme inhibition assays.

Pharmacokinetics

Studies have indicated that compounds similar to this compound exhibit favorable pharmacokinetic profiles, including moderate clearance rates and good bioavailability when administered orally . Such profiles are essential for assessing the viability of compounds in drug development.

Molecular Imaging

In molecular imaging, fluorinated compounds are valuable for their ability to enhance contrast in imaging techniques such as positron emission tomography (PET). The incorporation of fluorine improves the lipophilicity of the molecules, enabling better penetration into biological tissues.

Application Example

The use of this compound in molecular imaging could facilitate the development of new imaging agents that provide clearer images of biological processes in vivo.

Materials Science

The compound's unique chemical structure also lends itself to applications in materials science. Fluorinated compounds are known for their stability and resistance to degradation, making them suitable for developing advanced materials with specific properties.

Material Development

In recent studies, researchers have investigated the use of fluorinated pyrrolidine derivatives in creating coatings and polymers that exhibit enhanced durability and chemical resistance.

Summary Table of Applications

| Application Field | Specific Use | Key Benefits |

|---|---|---|

| Biochemistry | Inhibitor of hydrolytic enzymes | Enhanced reactivity and specificity |

| Pharmaceuticals | Ligand in receptor studies | Favorable pharmacokinetic profiles |

| Molecular Imaging | Contrast agent for PET | Improved tissue penetration |

| Materials Science | Development of durable coatings | Enhanced stability and resistance |

Mécanisme D'action

The mechanism of action of 3-(Fluoromethyl)-3-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target site. This can lead to the modulation of biological pathways and therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(Chloromethyl)-3-methylpyrrolidine hydrochloride

- 3-(Bromomethyl)-3-methylpyrrolidine hydrochloride

- 3-(Hydroxymethyl)-3-methylpyrrolidine hydrochloride

Uniqueness

3-(Fluoromethyl)-3-methylpyrrolidine hydrochloride is unique due to the presence of the fluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s efficacy and bioavailability in pharmaceutical applications compared to its chloro, bromo, and hydroxy analogs.

Activité Biologique

3-(Fluoromethyl)-3-methylpyrrolidine hydrochloride is a fluorinated organic compound with the molecular formula C₆H₁₃ClFN and a molar mass of approximately 153.63 g/mol. This compound is notable for its unique structural features, including a pyrrolidine ring substituted with both a fluoromethyl and a methyl group at the 3-position. The hydrochloride form enhances its solubility, making it suitable for various biochemical applications, particularly in pharmaceuticals and molecular imaging.

The presence of fluorine in organic compounds often alters their biological activity due to changes in lipophilicity, metabolic stability, and binding affinity to biological targets. The introduction of fluorine can enhance the pharmacokinetic properties of compounds, making them more effective in therapeutic contexts.

Applications in Biochemistry

This compound serves as a biochemical reagent in various fields, including:

- Synthetic Chemistry : It is used to synthesize peptidyl fluoromethyl ketones, which act as inhibitors for hydrolytic enzymes, thereby modifying the reactivity of substrates.

- Pharmaceuticals : The compound is relevant in drug design due to its potential effects on biological systems and its role in synthesizing fluorinated pharmaceuticals.

- Molecular Imaging : Fluorinated compounds are extensively utilized in imaging techniques, enhancing the visualization of biological processes.

Antinociceptive Effects

Recent studies have examined the antinociceptive (pain-relieving) properties of related pyrrolidine derivatives. For instance, compounds structurally similar to this compound have demonstrated significant antinociceptive effects in various mouse models. In one study, specific derivatives showed efficacy in reducing pain responses in formalin-induced tonic pain models . These findings suggest that similar compounds may exhibit comparable analgesic properties.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(Trifluoromethyl)-3-methylpyrrolidine hydrochloride | C₆H₈ClF₃N | Contains trifluoromethyl group; different reactivity. |

| Methyl 3-(fluoromethyl)pyrrolidine-3-carboxylate HCl | C₇H₁₃ClFNO | Contains carboxylate group; different functional properties. |

| 1-(Fluoromethyl)-1-methylpyrrolidine | C₆H₁₂FN | Lacks hydrochloride; different solubility characteristics. |

The distinct combination of functional groups in this compound may confer unique biological activities compared to these similar compounds.

Propriétés

IUPAC Name |

3-(fluoromethyl)-3-methylpyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN.ClH/c1-6(4-7)2-3-8-5-6;/h8H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHPIGLXGNHFMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)CF.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.